molecular formula C15H9ClF3N3O6 B2615021 N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide CAS No. 338413-17-5

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide

Cat. No.: B2615021
CAS No.: 338413-17-5
M. Wt: 419.7
InChI Key: YWPLWRIDBARTQR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of chloro, dinitro, and trifluoromethyl groups attached to a phenoxyphenyl acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenol, followed by chlorination and subsequent coupling with a chloro-substituted aniline derivative. The final step involves acetylation to form the acetamide group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the various transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino or hydroxyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an uncoupler of oxidative phosphorylation in mitochondria, disrupting the production of ATP and leading to cellular energy depletion. Additionally, it exhibits high reactivity with thiol groups, which can affect various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: A broad-spectrum fungicide with a similar chemical structure, known for its activity against various plant pathogens.

    Flumetralin: A plant growth regulator with structural similarities, used to control the growth of tobacco plants.

Uniqueness

N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)acetamide is unique due to its combination of chloro, dinitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. Its ability to act as an uncoupler of oxidative phosphorylation sets it apart from other similar compounds, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O6/c1-7(23)20-9-2-3-13(10(16)6-9)28-14-11(21(24)25)4-8(15(17,18)19)5-12(14)22(26)27/h2-6H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLWRIDBARTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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